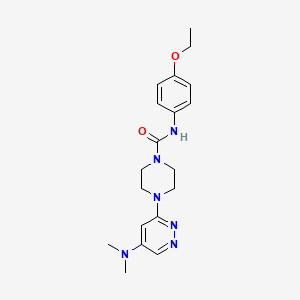
4-(5-(dimethylamino)pyridazin-3-yl)-N-(4-ethoxyphenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(5-(dimethylamino)pyridazin-3-yl)-N-(4-ethoxyphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H26N6O2 and its molecular weight is 370.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation of Novel Compounds
Researchers have synthesized various compounds similar to "4-(5-(dimethylamino)pyridazin-3-yl)-N-(4-ethoxyphenyl)piperazine-1-carboxamide," focusing on their potential as therapeutic agents. For example, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been prepared, demonstrating significant antibacterial efficacies and inhibitory activities against MRSA and VRE bacterial strains. These compounds also showed more effective biofilm inhibition activities than Ciprofloxacin, indicating their potential in combating bacterial infections and resistance (Mekky & Sanad, 2020).
Antimicrobial and Antifungal Activities
The derivatives synthesized from compounds structurally similar to "this compound" have been evaluated for their antimicrobial and antifungal activities. For instance, specific derivatives displayed excellent antibacterial and antifungal activities, rivaling or surpassing standard drugs in efficacy. This suggests the compounds' utility in developing new antimicrobial therapies to address drug-resistant bacterial and fungal infections (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Potential CNS Agents
Compounds related to "this compound" have also been explored for their potential as central nervous system (CNS) agents. The synthesis and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives, for instance, showed marked inhibition of tetrabenazine-induced ptosis, a property of most antidepressants. This indicates the compounds' potential in developing new treatments for CNS disorders (Martin et al., 1981).
Antitumor and Antioxidant Activities
Research on structurally related compounds includes the evaluation of their antitumor and antioxidant activities. Cyanoacetamide-based synthesis of new benzothiophenes demonstrated promising antioxidant activities, hinting at the potential of these compounds in developing antitumor and antioxidant therapies (Bialy & Gouda, 2011).
Properties
IUPAC Name |
4-[5-(dimethylamino)pyridazin-3-yl]-N-(4-ethoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2/c1-4-27-17-7-5-15(6-8-17)21-19(26)25-11-9-24(10-12-25)18-13-16(23(2)3)14-20-22-18/h5-8,13-14H,4,9-12H2,1-3H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTQYELEJJRTNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NN=CC(=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid](/img/structure/B2567077.png)
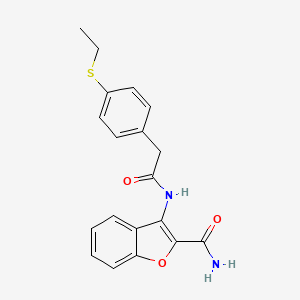

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2567083.png)

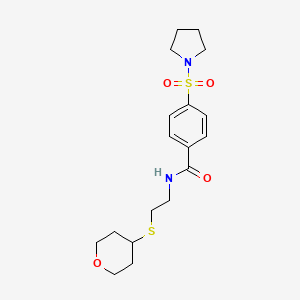
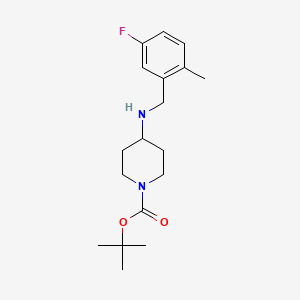
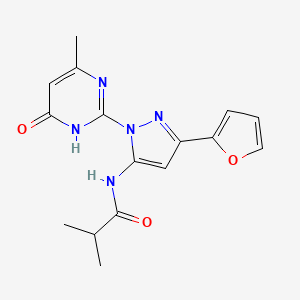
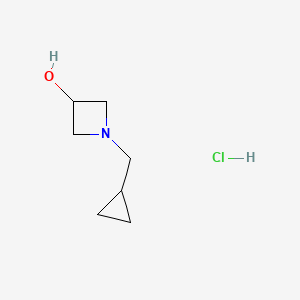

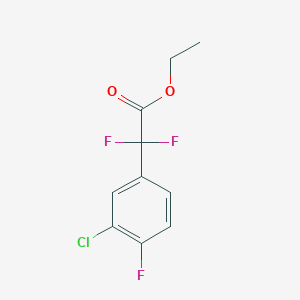
![4-(2-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2567095.png)
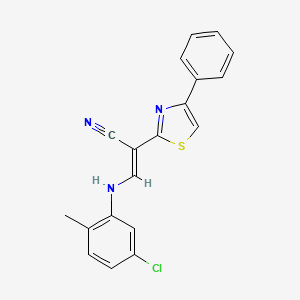
![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2567100.png)
